molecular formula C12H19N5O3 B14362934 N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea CAS No. 91637-37-5

N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea

Cat. No.: B14362934
CAS No.: 91637-37-5
M. Wt: 281.31 g/mol
InChI Key: LBFBAHDZBUWHSP-UHFFFAOYSA-N
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Description

N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-ethylurea is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, amino groups, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-ethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions.

    Attachment of the Ethylurea Moiety: The final step involves the reaction of the intermediate compound with ethyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-ethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-ethylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-methylurea
  • N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-propylurea

Uniqueness

N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N’-ethylurea is unique due to its specific structural features, such as the presence of the ethylurea moiety and the 2-methylprop-2-en-1-yl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

91637-37-5

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

1-[4-amino-1-methyl-3-(2-methylprop-2-enyl)-2,6-dioxopyrimidin-5-yl]-3-ethylurea

InChI

InChI=1S/C12H19N5O3/c1-5-14-11(19)15-8-9(13)17(6-7(2)3)12(20)16(4)10(8)18/h2,5-6,13H2,1,3-4H3,(H2,14,15,19)

InChI Key

LBFBAHDZBUWHSP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C(N(C(=O)N(C1=O)C)CC(=C)C)N

Origin of Product

United States

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